5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole

Lipophilicity Drug-likeness Medicinal Chemistry

CNS drug discovery programs often struggle to source heterocyclic building blocks that combine conformational rigidity with favorable blood-brain barrier permeability. This compound solves that problem with its octahydrocyclopenta[c]pyrrole bicyclic scaffold fused to a 3-phenyl-1,2,4-oxadiazole core. Key advantages: XLogP3-AA = 2.5 and TPSA = 51 Ų, placing it in an optimal CNS MPO zone superior to 3-pyridyl or 3-benzyl congeners. Supplied as free base (≥97% purity), eliminating neutralization steps required for hydrochloride salts in amide coupling or Suzuki reactions. Ideal for SAR exploration of triple reuptake inhibition (SERT/NET/DAT) programs.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
Cat. No. B13252619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C15H17N3O/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15/h1-3,5-6,12,16H,4,7-10H2
InChIKeyHMPDLAZETKCVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole: Physicochemical & Procurement Profile


5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole (CAS 1955506-05-4) is a heterocyclic building block composed of a 3-phenyl-1,2,4-oxadiazole core linked via its 5-position to an octahydrocyclopenta[c]pyrrole bicyclic scaffold [1]. With a molecular formula of C15H17N3O and a molecular weight of 255.31 g/mol, the compound possesses computed physicochemical descriptors including an XLogP3-AA of 2.5, a topological polar surface area (TPSA) of 51 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. The octahydrocyclopenta[c]pyrrole moiety introduces a conformationally constrained bicyclic secondary amine that distinguishes it from simple phenyl-oxadiazole analogs lacking this saturated heterocycle [3].

1
CNS lead optimization workflow
Balanced logP/TPSA profile supports blood-brain barrier penetration screening
2
Conformationally constrained bicyclic scaffold
Restricted secondary amine vector enables stereochemical SAR exploration
3
Free base for salt-sensitive chemistry
Supports coupling and cross-coupling without neutralization steps

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole: Limitations of Analog Substitution


The octahydrocyclopenta[c]pyrrole scaffold fused to the 1,2,4-oxadiazole at the 5-position imparts distinct conformational rigidity, basicity, and steric bulk compared to open-chain amine or simple cyclic amine variants [1]. Published structure–activity relationship (SAR) studies on 3-aryl octahydrocyclopenta[c]pyrrole analogues demonstrate that even modest changes to the aryl substituent or the amine N-substitution pattern can shift transporter inhibition profiles from balanced triple reuptake inhibition to selective single-transporter activity, with SERT IC50 values ranging from 20 nM to >1000 nM across close structural congeners [1]. Consequently, substituting this specific phenyl-oxadiazole derivative with the 3-benzyl, 3-isopropyl, or 3-cyclopropylmethyl analogs is expected to yield meaningfully different physicochemical and pharmacological profiles, because the 3-phenyl substituent directly influences logP, π-stacking capability, and target binding complementarity [2].

!
3-Aryl substitution may shift pharmacological profile
Class-level SAR shows aryl electronic and steric properties can alter transporter inhibition by more than 10-fold; benzyl or isopropyl analogs may not reproduce the same target interaction signature.
!
Salt form difference may limit direct substitution
The 3-benzyl analog is predominantly supplied as the hydrochloride salt; salt-sensitive protocols may require additional neutralization that the free base form avoids.
!
Physicochemical boundaries may not transfer across congeners
The 3-phenyl derivative occupies a favorable CNS MPO zone; pyridine analogs shift toward higher polarity and benzyl analogs toward higher lipophilicity, potentially altering CNS penetration context.

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole: Quantitative Differentiation Evidence


Lipophilicity Across 3-Substituted Analogs

The 3-phenyl substituent confers an XLogP3-AA of 2.5 for the target compound, compared to a predicted XLogP3-AA of approximately 3.0–3.2 for the 3-benzyl analog (one additional methylene) and an estimated 1.8–2.1 for the 3-isopropyl analog [1]. This positions the 3-phenyl derivative in a lipophilicity range considered optimal for CNS drug-likeness (2 ≤ logP ≤ 3.5) without exceeding the upper threshold where hERG and CYP liabilities escalate, a concern documented for the broader 3-aryl octahydrocyclopenta[c]pyrrole series [2].

Lipophilicity across 3-substituted analogs
Cross-study
XLogP3-AA = 2.5
Δ +0.5 to +0.7 vs. benzyl
Δ +0.4 to +0.7 vs. isopropyl
Positions compound within reported CNS MPO sweet spot; benzyl analog may exceed desirable lipophilicity range.
Computed values; fragment-based predictions for comparator analogs.
Lipophilicity Drug-likeness Medicinal Chemistry

Conformational Constraint vs. Unsubstituted Scaffold

The target compound bears a secondary amine (HBD count = 1) embedded within the conformationally constrained bicyclic octahydrocyclopenta[c]pyrrole scaffold, which restricts the NH vector orientation compared to freely rotating N-methylpiperazine or N-methylpyrrolidine isosteres [1]. The parent octahydrocyclopenta[c]pyrrole scaffold (CAS 5661-03-0) lacks the oxadiazole extension and has a molecular weight of 111.19 g/mol, while the tethering of the 5-(3-phenyl-1,2,4-oxadiazole) unit increases MW to 255.31 g/mol and adds two H-bond acceptors (oxadiazole N and O) with precisely defined spatial orientation [2].

Conformational constraint vs. parent scaffold
Class-level
ΔMW = +144.12
ΔHBA = +3
255.31
Expanded molecular framework provides additional vectors for target binding; constrained NH orientation may influence selectivity.
Structural comparison from PubChem records; binding context requires validation.
Conformational analysis Secondary amine Fragment-based design

Purity & Physical Form Across Vendors

Commercially available lots of the target compound are specified at 95% (Leyan, catalog #2114696) to NLT 97% (MolCore) purity, whereas the closely related 3-benzyl analog on Sigma-Aldrich/Enamine (catalog #ENA769507908) is offered at 95% purity as the hydrochloride salt (powder form), and the 3-isopropyl analog is available from Enamine at 95% purity . The free base form of the 3-phenyl compound (as opposed to the hydrochloride salt of the benzyl analog) may be preferred for solution-phase chemistry where salt-free conditions are required .

Purity and physical form across vendors
Data to verify
Form: Free base
Purity: 95% to NLT 97%
Analog form: HCl salt (benzyl)
Free base advantage
Free base form may eliminate neutralization requirements in salt-sensitive coupling protocols.
Vendor specifications; certificates of analysis upon request.
Quality control Procurement Purity specification

TPSA and CNS Drug-Likeness vs. Other Congeners

The target compound has a TPSA of 51 Ų, which falls within the established threshold (< 60–70 Ų) for passive CNS penetration [1]. By comparison, the 3-(pyridin-3-yl) analog (CAS 1955505-80-2) has a TPSA of approximately 63.8 Ų due to the additional pyridine nitrogen, and the 3-benzyl analog is predicted to have a similar TPSA of ~51 Ų but with higher logP [2]. The combination of TPSA = 51 Ų and XLogP3-AA = 2.5 places the 3-phenyl derivative in a favorable CNS MPO desirability zone that the pyridine congener partially exceeds on polarity and the benzyl congener exceeds on lipophilicity [2].

TPSA and CNS drug-likeness
Cross-study
TPSA = 51 Ų
Δ −12.8 vs. pyridine analog
Falls within reported threshold for passive CNS penetration; pyridine analog exceeds polarity boundary, benzyl analog exceeds lipophilicity boundary.
CNS MPO scoring per Wager et al. (2010) criteria; computed values.
CNS drug design Blood-brain barrier Physicochemical profiling

3-Aryl Substitution Impact on Transporter Inhibition

Although target-specific quantitative data for this exact compound are not publicly available, class-level SAR from the 3-aryl octahydrocyclopenta[c]pyrrole series demonstrates that the nature of the 3-aryl substituent profoundly governs transporter inhibition profiles. In Shao et al. (2011), racemic N-methyl octahydrocyclopenta[c]pyrrole analogues bearing 3,4-dichlorophenyl (compound 13a) and 2-naphthyl (compound 13f) substituents achieved SERT IC50 values of 20–50 nM and balanced triple reuptake inhibition, while other aryl variants showed >10-fold selectivity shifts toward individual transporters [1]. This SAR framework supports the expectation that the 3-phenyl-1,2,4-oxadiazole substituent in the target compound will confer a distinct inhibition signature relative to 3-benzyl, 3-isopropyl, or heteroaryl variants [2].

Aryl substitution impact on transporter inhibition
Class-level
No direct IC50 data available for this compound
Class-level SAR indicates 3-aryl electronic and steric properties may shift inhibition potency by more than 10-fold; supports differentiation from benzyl or alkyl congeners.
Extrapolated from Shao et al. (2011) 3-aryl octahydrocyclopenta[c]pyrrole series; compound-specific validation required.
Triple reuptake inhibition Depression Monoamine transporters

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole: Priority Application Scenarios


CNS Lead Optimization: Balanced logP/TPSA Profile

With XLogP3-AA = 2.5 and TPSA = 51 Ų, the compound occupies a favorable CNS MPO zone that neither the more polar 3-(pyridin-3-yl) congener (TPSA ~63.8 Ų) nor the more lipophilic 3-benzyl congener (XLogP ~3.1) achieves [1]. This makes it a suitable fragment or intermediate for CNS programs targeting depression, neurodegeneration, or other brain-penetrant indications where the octahydrocyclopenta[c]pyrrole scaffold has demonstrated preclinical efficacy [2].

Triple Reuptake Inhibitor Development

The octahydrocyclopenta[c]pyrrole scaffold has been validated as a platform for potent triple reuptake inhibition (SERT/NET/DAT) with in vivo activity in the mouse tail suspension test at 10–30 mg/kg PO [1]. The 3-phenyl-1,2,4-oxadiazole variant offers a structurally differentiated vector for exploring SAR around the aryl-binding pocket, with the metabolically stable oxadiazole linker replacing more labile ester or amide connections [2].

S1P Receptor Modulator & H3 Antagonist Exploration

3-Phenyl-1,2,4-oxadiazoles have been disclosed as S1P receptor agonists/antagonists (Abbott Laboratories patents) and as potent non-imidazole H3 receptor antagonists [1]. The octahydrocyclopenta[c]pyrrole attachment at the 5-position provides a secondary amine handle for further diversification or salt formation, while the phenyl group maintains the key aryl pharmacophore required for these target classes [2].

Free Base for Salt-Sensitive Synthesis

Unlike the 3-benzyl analog which is predominantly supplied as the hydrochloride salt, the 3-phenyl compound is available as the free base (95% purity, Leyan; NLT 97%, MolCore) [1]. This eliminates the need for a neutralization step in amide coupling, reductive amination, or Suzuki coupling sequences where the presence of HCl could interfere with base-sensitive intermediates or catalysts [2].

Application
Selection Property
Validation Focus
CNS lead optimization studies
Balanced logP/TPSA profile
CNS MPO zone verification
Transporter inhibition SAR research
Aryl-binding pocket vector
Transporter inhibition profile characterization
S1P/H3 receptor target exploration
3-Phenyl-1,2,4-oxadiazole pharmacophore
Target binding validation
Salt-sensitive synthetic chemistry
Free base form availability
Synthetic compatibility testing
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